molecular formula C6H12N2O B12521873 9-Oxa-3,4-diazabicyclo[6.1.0]nonane CAS No. 807332-77-0

9-Oxa-3,4-diazabicyclo[6.1.0]nonane

Cat. No.: B12521873
CAS No.: 807332-77-0
M. Wt: 128.17 g/mol
InChI Key: VPAYZNBDYQPXFT-UHFFFAOYSA-N
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Description

9-Oxa-3,4-diazabicyclo[610]nonane is a bicyclic compound with a unique structure that includes an oxygen atom and two nitrogen atoms within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxa-3,4-diazabicyclo[6.1.0]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diol with a diazo compound in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

9-Oxa-3,4-diazabicyclo[6.1.0]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

9-Oxa-3,4-diazabicyclo[6.1.0]nonane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Oxa-3,4-diazabicyclo[6.1.0]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    9-Oxabicyclo[3.3.1]nonane: A similar bicyclic compound with an oxygen atom in its structure.

    9-Oxabicyclo[4.2.1]nona-2,4-diene: Another bicyclic compound with a different arrangement of atoms.

Uniqueness

9-Oxa-3,4-diazabicyclo[6.1.0]nonane is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic framework. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

9-Oxa-3,4-diazabicyclo[6.1.0]nonane is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the bicyclic core followed by functionalization. The compound's structure is characterized by the presence of nitrogen and oxygen atoms within a bicyclic framework, which may contribute to its biological properties.

Pharmacological Properties

Research indicates that compounds with similar bicyclic structures exhibit various pharmacological activities, including:

  • Nootropic Effects : Some diazabicyclo compounds have been shown to reverse memory deficits in animal models, suggesting potential cognitive-enhancing properties. For instance, related compounds have demonstrated the ability to revert scopolamine-induced amnesia in mice .
  • Antihyperalgesic Activity : Compounds structurally related to this compound have exhibited significant antihyperalgesic effects in models of neuropathic pain, outperforming established drugs like pregabalin .
  • Sleep-Promoting Activity : Certain diazabicyclo derivatives have been identified as orexin receptor antagonists, which promote sleep and could be developed as treatments for insomnia .

Case Studies

  • Nootropic Activity in Mice : In a study evaluating the nootropic potential of various bicyclic compounds, this compound was tested alongside its analogs. The results indicated that while some compounds showed significant cognitive improvements, this compound's efficacy was comparable but not superior to other tested agents.
  • Neuropathic Pain Models : In a comparative study involving streptozotocin-induced neuropathy, the compound demonstrated notable antihyperalgesic effects similar to those observed with more conventional treatments like pregabalin. This suggests a promising avenue for further exploration in pain management therapies.

Research Findings Summary Table

Study Focus Activity Model Used Key Findings
Nootropic EffectsCognitive enhancementMouse passive avoidance testReverted scopolamine-induced amnesia
AntihyperalgesicPain reliefNeuropathic pain modelsComparable efficacy to pregabalin
Sleep PromotionOrexin receptor antagonismRat EEG modelInduced sleep-promoting effects

Properties

CAS No.

807332-77-0

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

9-oxa-3,4-diazabicyclo[6.1.0]nonane

InChI

InChI=1S/C6H12N2O/c1-2-5-6(9-5)4-8-7-3-1/h5-8H,1-4H2

InChI Key

VPAYZNBDYQPXFT-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(O2)CNNC1

Origin of Product

United States

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